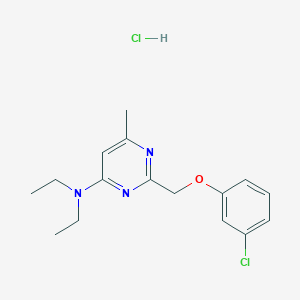
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative with a unique chemical structure that makes it an ideal candidate for research purposes.
Mecanismo De Acción
The exact mechanism of action of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in DNA replication and transcription, leading to the suppression of tumor growth. It has also been shown to interfere with viral replication by inhibiting the activity of viral enzymes.
Efectos Bioquímicos Y Fisiológicos
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the proliferation of bacteria and viruses, and modulate the expression of genes involved in various cellular processes. It has also been shown to have an impact on the central nervous system, affecting neurotransmitter release and uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is its versatility in terms of applications. It can be used in a wide range of experiments, from cell culture studies to animal models. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride. One of the areas of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and viral infections. Another direction is the exploration of its potential as a diagnostic tool for the detection of nucleic acids. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride involves the reaction of 2,4,6-trichloropyrimidine with m-chlorobenzyl alcohol and diethylamine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final product in the form of a white crystalline powder.
Aplicaciones Científicas De Investigación
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for drug development. It has also been used as a fluorescent probe for the detection of nucleic acids and as a catalyst in organic synthesis.
Propiedades
Número CAS |
102207-81-8 |
|---|---|
Nombre del producto |
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride |
Fórmula molecular |
C16H21Cl2N3O |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2-[(3-chlorophenoxy)methyl]-N,N-diethyl-6-methylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H20ClN3O.ClH/c1-4-20(5-2)16-9-12(3)18-15(19-16)11-21-14-8-6-7-13(17)10-14;/h6-10H,4-5,11H2,1-3H3;1H |
Clave InChI |
MTZMDNNRSSEQQF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=C1)C)COC2=CC(=CC=C2)Cl.Cl |
SMILES canónico |
CCN(CC)C1=NC(=NC(=C1)C)COC2=CC(=CC=C2)Cl.Cl |
Otros números CAS |
102207-81-8 |
Sinónimos |
2-[(3-chlorophenoxy)methyl]-N,N-diethyl-6-methyl-pyrimidin-4-amine hyd rochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



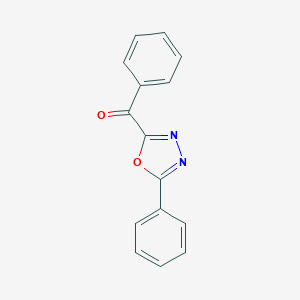
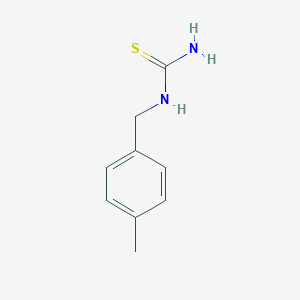
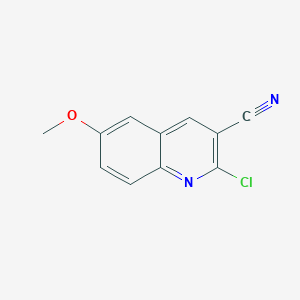
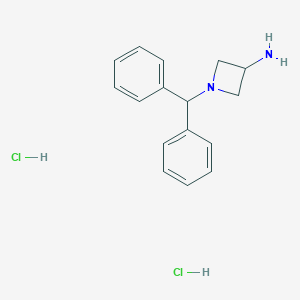
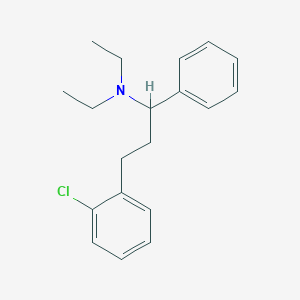
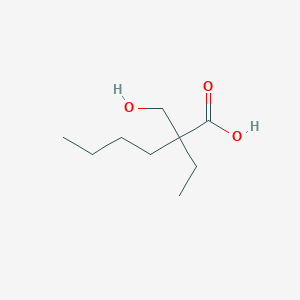
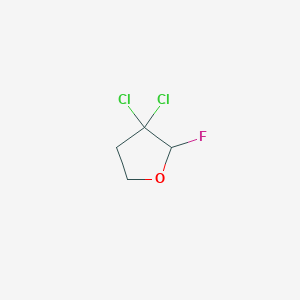
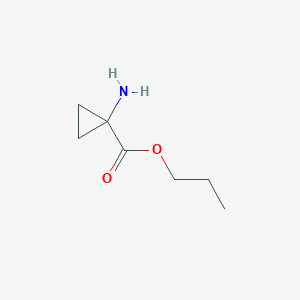
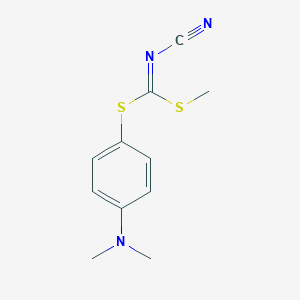
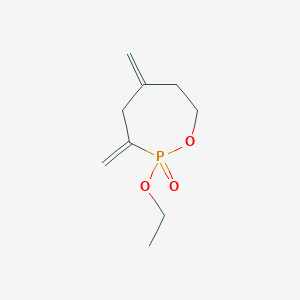
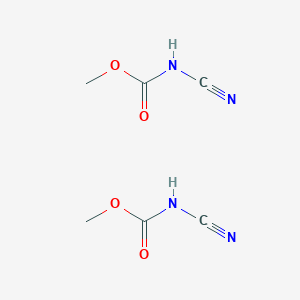
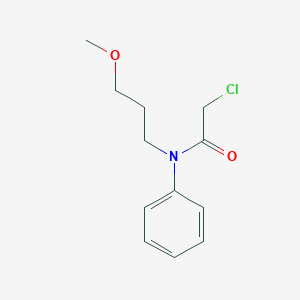
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)